molecular formula C9H11N3O2 B8445350 3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No.: B8445350
M. Wt: 193.20 g/mol
InChI Key: OJADFBHLNSMHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that features both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst and under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-pyridine derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated analogs .

Scientific Research Applications

3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(AMINO)ETHYL]-3H-OXAZOLO[4,5-b]PYRIDIN-2-ONE
  • 3-[2-(DIMETHYLAMINO)ETHYL]-3H-OXAZOLO[4,5-b]PYRIDIN-2-ONE
  • 3-[2-(ETHYLAMINO)ETHYL]-3H-OXAZOLO[4,5-b]PYRIDIN-2-ONE

Uniqueness

3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C9H11N3O2/c1-10-5-6-12-8-7(14-9(12)13)3-2-4-11-8/h2-4,10H,5-6H2,1H3

InChI Key

OJADFBHLNSMHBK-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C2=C(C=CC=N2)OC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1,000-cm3 ground-necked flask, 0.02 mol of 3-[2-(N-methyl-N-benzylamino)ethyl]-3H-oxazolo[4,5-b]pyridin-2-one is dissolved in 250 cm3 of methanol. 0.2 g of palladinized charcoal is introduced and the mixture is stirred under a hydrogen atmosphere at room temperature and atmospheric pressure. After absorption of the theoretical quantity of hydrogen, the reaction medium is filtered. The filtrate is concentrated on a water bath under vacuum and acidified with a stream of gaseous hydrochloric acid. The precipitate obtained is drained, dried and recrystallized.
Name
3-[2-(N-methyl-N-benzylamino)ethyl]-3H-oxazolo[4,5-b]pyridin-2-one
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

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